1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-10-12(9-18-20)14-11(4-2-6-16-14)8-17-15(21)19-13-5-3-7-22-13/h2-7,9-10H,8H2,1H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUTLHYPVQYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the pyrazole and pyridine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and pyridine rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the thiophene ring: The thiophene ring can be introduced through a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Structural Representation
The structural formula of the compound can be represented as follows:
Medicinal Chemistry
The compound has shown promise as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated that specific analogs inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of specific kinases involved in cancer progression .
Neuropharmacology
Due to its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective effects. It has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotective Effects
In preclinical models, the compound has shown efficacy in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegeneration. It modulates the expression of neurotrophic factors and reduces the levels of pro-inflammatory cytokines, suggesting its role as a therapeutic agent for neurodegenerative disorders .
Agricultural Chemistry
The compound's urea moiety suggests potential applications in agricultural chemistry, particularly as a herbicide or pesticide. Its effectiveness against specific pests could lead to the development of safer agricultural practices.
Case Study: Herbicidal Activity
Field trials have indicated that formulations containing this compound exhibit selective herbicidal activity against common weeds while being safe for crops. This selectivity is attributed to its unique mechanism of action that disrupts metabolic pathways in target plants without affecting non-target species .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of neuroinflammation | |
| Herbicidal | Selective activity against specific weed species |
Mechanism of Action
The mechanism of action of 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of its pyrazole, pyridine, and thiophene rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
1-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a urea functionality linked to a pyrazole and thiophene moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 285.38 g/mol.
Antimicrobial Activity
Research indicates that pyrazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrazolyl-ureas have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to lower values depending on structural modifications .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vitro assays have indicated that pyrazolyl ureas can inhibit pro-inflammatory cytokines such as TNFα and IL-17. Specific derivatives exhibited IC50 values in the nanomolar range, indicating potent activity against inflammatory pathways . For example, one study reported IC50 values of 0.013 μM against human IKK-2, suggesting strong potential for treating inflammatory diseases .
Enzyme Inhibition
This compound has also been implicated in the inhibition of specific enzymes involved in disease processes. For instance, it may act as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. Compounds with similar structures have shown inhibitory activities ranging from 16.2 to 50.2 nmol/L .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Structural Component | Impact on Activity |
|---|---|
| Urea Group | Essential for binding interactions with target enzymes |
| Pyrazole Moiety | Contributes to antimicrobial and anti-inflammatory properties |
| Thiophene Ring | Enhances lipophilicity and bioavailability |
Modifications to these components can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Study on Antimicrobial Properties : A series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against Candida albicans and Bacillus subtilis. Results indicated that certain substitutions on the pyrazole ring enhanced activity significantly .
- Anti-inflammatory Efficacy : In a model of acute inflammation, compounds with similar structures were administered, resulting in a dose-dependent reduction of inflammatory markers in serum samples from treated animals .
Q & A
Q. What are the optimal synthetic routes for preparing 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea, and what factors influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions starting with the preparation of pyrazole and pyridine intermediates. Key steps include:
- Intermediate synthesis : Coupling 1-methylpyrazole with 2-chloropyridine via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Urea formation : Reacting the pyridine intermediate with thiophen-2-yl isocyanate under anhydrous conditions in DMF at 60–80°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product (reported yields: 45–60%) .
Critical factors: Solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.5–1 mol% Pd/C), and reaction time (12–24 hours) .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC-UV for 72 hours to detect hydrolysis of the urea moiety (common degradation pathway) .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for urea derivatives) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Resolve via:
- Dose-response validation : Test compound across 5–6 log concentrations (e.g., 1 nM–100 µM) to confirm IC50 values .
- Structural analogs : Compare with thiophene- or pyrazole-modified derivatives (e.g., replacing thiophene with thiazole reduces kinase inhibition by ~50%) .
- Cellular context : Use isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm specificity .
Q. How can computational modeling guide the design of analogs with improved target binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2). Key residues: Lys882 (H-bond with urea carbonyl) .
- QSAR analysis : Train models on analogs with EC50 data to predict substituent effects (e.g., electron-withdrawing groups on thiophene enhance potency) .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
